Hydrogen Bond Donor Count Advantage
The target compound possesses 2 hydrogen bond donors (hydrazide NH and aminomethyl NH₂), compared to only 1 donor (hydrazide NH) for the des-aminomethyl analog N'-[4-(diethylamino)benzylidene]benzohydrazide [1][2]. This directly impacts hydrogen-bonding capacity for target engagement and aqueous solubility.
| Evidence Dimension | Hydrogen bond donor count (computed) |
|---|---|
| Target Compound Data | 2 (PubChem computed property, CID 2406059) |
| Comparator Or Baseline | 1 for N'-[4-(diethylamino)benzylidene]benzohydrazide (CID 6870927) |
| Quantified Difference | 2× increase in HBD count |
| Conditions | Computed via Cactvs 3.4.8.24 (PubChem release 2025.09.15) |
Why This Matters
Higher HBD count favors interactions with polar enzyme active sites and improves aqueous solubility—a critical factor for biochemical assay compatibility.
- [1] PubChem. 4-(Aminomethyl)-N'-(4-(diethylamino)benzylidene)benzohydrazide. Compound Summary CID 2406059. National Center for Biotechnology Information. View Source
- [2] PubChem. N'-[4-(diethylamino)benzylidene]benzohydrazide. Compound Summary CID 6870927. National Center for Biotechnology Information. View Source
